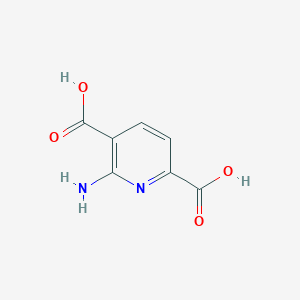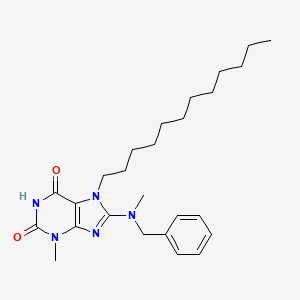
8-(Benzyl(methyl)amino)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyl(methyl)amino)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyl(methyl)amino)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dodecyl group: This step may involve alkylation reactions using dodecyl halides under basic conditions.
Attachment of the benzyl(methyl)amino group: This can be done through nucleophilic substitution reactions, where a benzyl(methyl)amine reacts with a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyl(methyl)amino)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: The compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-(Benzyl(methyl)amino)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
8-(Benzyl(methyl)amino)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long dodecyl chain and benzyl(methyl)amino group differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
CAS No. |
477333-74-7 |
|---|---|
Molecular Formula |
C26H39N5O2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-dodecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H39N5O2/c1-4-5-6-7-8-9-10-11-12-16-19-31-22-23(30(3)26(33)28-24(22)32)27-25(31)29(2)20-21-17-14-13-15-18-21/h13-15,17-18H,4-12,16,19-20H2,1-3H3,(H,28,32,33) |
InChI Key |
LVJMAZKCIDSBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



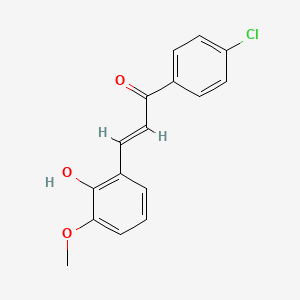

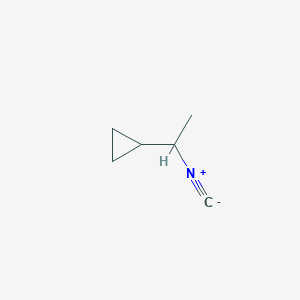
![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)
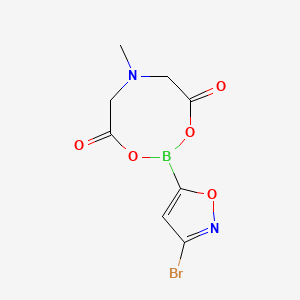

![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)

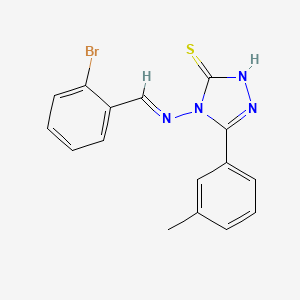

![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046166.png)
![[(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12046183.png)
